molecular formula C14H17FO3 B1360747 Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate CAS No. 898752-64-2

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate

Cat. No. B1360747
CAS RN: 898752-64-2
M. Wt: 252.28 g/mol
InChI Key: YTZSPFBANZATAA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids and their derivatives . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis of Fluorinated Compounds : Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate and related compounds are utilized in synthesizing fluorinated building blocks, which are valuable in pharmaceutical and agricultural chemistry. The synthesis often involves photoisomerisation and cyclisation processes (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

  • Crystal Structure Studies : Crystallographic studies of compounds related to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, such as Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, help in understanding the molecular arrangement and hydrogen bonding patterns, which are critical for developing new materials (Yeong, Chia, Quah, & Tan, 2018).

Biological and Pharmacological Applications

  • Antibacterial and Antifungal Studies : Derivatives of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate have been studied for their antibacterial and antifungal activities. These studies are essential for the development of new antimicrobial agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

  • Anticancer Research : Certain derivatives exhibit potential anticancer activities. For instance, compounds like Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate show promising results in cancer cell line studies (Kumar et al., 2020).

  • Neuropharmacological Properties : Related compounds are explored for their effects on serotonin receptors, which can have implications in treating neurological disorders like Alzheimer's disease (Kepe et al., 2006).

Material Science and Organic Synthesis

  • Copolymer Synthesis : Research in copolymer synthesis utilizes derivatives of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. These studies contribute to the development of new materials with specific properties (Kharas et al., 2016; Kharas et al., 2017).

  • Organic Synthesis Applications : It is also used in organic synthesis for creating novel compounds with potential pharmaceutical applications, like in the synthesis of Nazarov's reagent (Benetti et al., 2008).

properties

IUPAC Name

ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZSPFBANZATAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645594
Record name Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898752-64-2
Record name Ethyl 4-fluoro-3-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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